Ibuprofen alcohol, (-)-

CAS No.: 114937-30-3

Cat. No.: VC17112598

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114937-30-3 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

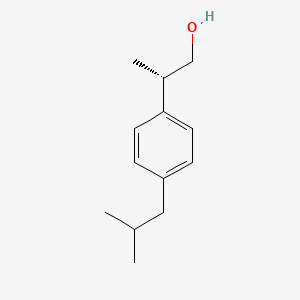

| IUPAC Name | (2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |

| Standard InChI | InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1 |

| Standard InChI Key | IZXWIWYERZDWOA-LLVKDONJSA-N |

| Isomeric SMILES | C[C@H](CO)C1=CC=C(C=C1)CC(C)C |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(-)-Ibuprofen alcohol (C₁₃H₂₀O) retains the core structure of ibuprofen, featuring a propyl chain substituted with a hydroxyl group at the first carbon and a 4-isobutylphenyl group at the second carbon. The (-)-enantiomer corresponds to the (S)-configuration, which is critical for its interactions with chiral biological targets. Key identifiers include:

-

SMILES: CC(C)CC1=CC=C(C=C1)C@@HCO

-

InChIKey: IZXWIWYERZDWOA-UHFFFAOYSA-N (racemic form; stereochemistry specified for (-)-enantiomer) .

The stereochemical purity of (-)-ibuprofen alcohol influences its metabolic pathways and binding affinity, though detailed enantiomer-specific studies remain limited in publicly available literature.

Synthesis and Manufacturing

Historical and Modern Synthetic Routes

-

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride using hydrogen fluoride as a catalyst.

-

Catalytic Hydrogenation: The resulting ketone (1-(4-isobutylphenyl)ethanone) is reduced to 1-(4-isobutylphenyl)ethanol.

-

Carbonylation: Palladium-catalyzed carbonylation under CO pressure yields ibuprofen .

In this pathway, 1-(4-isobutylphenyl)ethanol serves as a direct precursor, though its stereochemical control remains unspecified in open literature.

Stereoselective Synthesis Challenges

Achieving enantiomeric purity in ibuprofen alcohol synthesis requires chiral catalysts or resolution techniques. Asymmetric hydrogenation of ketone precursors using Ru-BINAP complexes could theoretically yield the (S)-enantiomer, but experimental details are absent from current sources.

Physicochemical Properties

Solubility and Stability

(-)-Ibuprofen alcohol exhibits high solubility in organic solvents such as ethanol (66.18 g/100 mL at 40°C) and methanol, contrasting with ibuprofen’s poor aqueous solubility. This property facilitates its use in synthetic chemistry but complicates pharmacokinetic behavior .

Predicted Collision Cross Section (CCS)

Mass spectrometry data for adducts of ibuprofen alcohol reveal CCS values critical for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 193.15869 | 146.0 |

| [M+Na]+ | 215.14063 | 157.9 |

| [M-H]- | 191.14413 | 148.0 |

These values aid in distinguishing ibuprofen alcohol from structurally similar compounds in metabolomic studies .

Pharmacological Interactions and Toxicity

Cytotoxic Derivatives in Oncology

Recent work synthesized ibuprofen-appended benzoxazole analogues (e.g., compound 7h) showing potent activity against breast cancer cell lines:

| Compound | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

|---|---|---|

| 7h | 8.92 ± 0.91 | 7.54 ± 0.95 |

| Doxorubicin | 9.29 ± 1.02 | 7.68 ± 5.36 |

These derivatives leverage the ibuprofen moiety’s anti-inflammatory properties, potentially enhancing tumor penetration .

Future Research Directions

Enantioselective Pharmacokinetics

Comparative studies on (R)- and (S)-ibuprofen alcohol are needed to elucidate stereochemical impacts on metabolism and toxicity.

Therapeutic Applications

Exploration of (-)-ibuprofen alcohol as a prodrug or adjuvant in cancer therapy warrants investigation, building on benzoxazole derivative successes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume